
エプメジンC
概要
科学的研究の応用
Osteoporosis Treatment
Mechanism of Action:
Epimedin C has been shown to alleviate glucocorticoid-induced osteogenic suppression. Studies indicate that it enhances the expression of key osteogenic markers such as osterix, Runt-related transcription factor 2, and alkaline phosphatase in osteoblasts treated with dexamethasone. This effect is mediated through the activation of the PI3K/AKT signaling pathway, which plays a crucial role in bone formation and mineralization .
Case Study:
In a murine model of osteoporosis, administration of Epimedin C resulted in increased bone mineral density and improved bone weight compared to control groups treated with dexamethasone alone. The compound also demonstrated protective effects on osteoblast viability under glucocorticoid stress .
Parameter | Control (Dexamethasone) | Epimedin C Treatment |
---|---|---|
Osteogenic Marker Expression | Low | High |
Bone Mineral Density | Decreased | Increased |
Osteoblast Viability | Reduced | Preserved |
Diabetes Management
Hypoglycemic Effects:
Recent studies have highlighted the potential of Epimedin C in managing Type 2 diabetes mellitus (T2DM). It has been observed to significantly lower fasting blood glucose levels and improve insulin sensitivity in diabetic mouse models. The compound appears to modulate several metabolic pathways, including gluconeogenesis and lipid metabolism .
Data Summary:
In a controlled experiment, mice treated with varying doses of Epimedin C showed a dose-dependent reduction in fasting blood glucose levels over 28 days:
Treatment Group | Fasting Blood Glucose (mmol/L) | Hepatic Glycogen Content (mg/g) |
---|---|---|
Control | 11.5 | 5.0 |
Epimedin C (5 mg) | 10.7 | 6.5 |
Epimedin C (10 mg) | 9.8 | 7.0 |
Epimedin C (30 mg) | 8.4 | 8.5 |
Anti-Inflammatory Properties
Effect on Inflammation:
Epimedin C has demonstrated significant anti-inflammatory effects in various cellular models. It reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in chondrocytes exposed to inflammatory stimuli like IL-1β . This suggests its potential utility in treating inflammatory conditions such as osteoarthritis.
Experimental Findings:
In vitro studies showed that treatment with Epimedin C led to a marked decrease in inflammatory markers compared to untreated controls:
Inflammatory Marker | Control (IL-1β) | Epimedin C Treatment |
---|---|---|
TNF-α | High | Low |
IL-6 | High | Low |
Potential Anti-Cancer Activity
Research Insights:
Emerging evidence suggests that Epimedin C may possess anti-tumor properties by inhibiting tumor growth and angiogenesis. In animal studies involving tumor models, it was found to enhance blood perfusion and reduce tumor size when administered alongside conventional therapies .
Case Study Overview:
A study involving murine models with induced tumors revealed that Epimedin C treatment resulted in significant reductions in tumor volume compared to control groups:
Treatment Group | Tumor Volume (cm³) |
---|---|
Control | 3.5 |
Epimedin C | 1.8 |
作用機序
エピメディンCは、さまざまな分子標的と経路を通じてその効果を発揮します。
エストロゲン受容体: エストロゲン受容体に結合することによりエストロゲンを模倣し、遺伝子発現と細胞応答に影響を与えます。
免疫調節: 免疫細胞の活性とサイトカイン産生を高めることで、免疫系を刺激します。
類似の化合物との比較
エピメディンCは、特定のグリコシル化パターンと生物学的活性のために、フラボノイドの中でもユニークです。類似の化合物には以下が含まれます。
イカリイン: エゾウコギ属からの別のフラボノイドで、媚薬作用と骨強化効果で知られています。
エピメディンAおよびB: 同じ植物属からの別のグリコシル化フラボノイドで、生物活性の程度が異なります。
ケルセチン: 抗酸化作用と抗炎症作用で広く研究されているフラボノイドですが、エピメディンCに見られる特定のグリコシル化はありません
エピメディンCは、強力なエストロゲン様作用とユニークなグリコシル化のため、研究と治療的用途の両方で貴重な化合物として際立っています .
準備方法
合成経路と反応条件
エピメディンCの合成は、通常、より単純なフラボノイド前駆体から始まる複数の段階を伴います。このプロセスには、フラボノイドコアに糖部分が付加されるグリコシル化反応が含まれることがよくあります。 温度、pH、触媒の存在など、特定の反応条件は、エピメディンCの合成に成功するために重要です .
工業生産方法
エピメディンCの工業生産には、一般的に、エゾウコギ属の乾燥葉などの天然資源からの抽出が含まれます。 抽出プロセスには、溶媒抽出、クロマトグラフィーによる精製、高純度のエピメディンCを得るための結晶化が含まれます .
化学反応の分析
反応の種類
エピメディンCは、以下を含むさまざまな化学反応を起こします。
酸化: エピメディンCは、異なる誘導体を形成するために酸化され、これらは異なる生物活性を有する可能性があります。
還元: 還元反応は、フラボノイド構造を改変し、生物学的特性を変化させる可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな酸と塩基が含まれます。 反応条件には、通常、目的の変換を確実にするために、制御された温度とpHレベルが含まれます .
形成される主要な生成物
科学研究への応用
エピメディンCは、幅広い科学研究への応用があります。
化学: フラボノイド化学とグリコシル化反応を研究するためのモデル化合物として使用されます。
生物学: 細胞増殖やアポトーシスなど、細胞プロセスへの影響が調査されています。
類似化合物との比較
Epmedin C is unique among flavonoids due to its specific glycosylation pattern and biological activities. Similar compounds include:
Icariin: Another flavonoid from Epimedium species, known for its aphrodisiac and bone-strengthening effects.
Epimedin A and B: Other glycosylated flavonoids from the same plant genus, with varying degrees of biological activity.
Quercetin: A widely studied flavonoid with antioxidant and anti-inflammatory properties, but lacking the specific glycosylation seen in Epmedin C
Epmedin C stands out due to its potent estrogen-like effects and unique glycosylation, making it a valuable compound for both research and therapeutic applications .
生物活性
Epimedin C, a flavonoid glycoside derived from the traditional Chinese medicinal herb Epimedium, has garnered significant attention for its diverse biological activities. This article provides a comprehensive overview of the biological effects of Epimedin C, focusing on its pharmacokinetics, hypoglycemic effects, osteogenic properties, and anti-inflammatory potential.
Pharmacokinetics and Bioavailability
The pharmacokinetics of Epimedin C have been extensively studied, revealing critical insights into its absorption and bioavailability. A comparative study highlighted that the absolute bioavailability of Epimedin C is significantly higher when administered intramuscularly (approximately 100%) compared to oral administration (less than 0.58%) in rats. This suggests that injectable forms may be more effective for clinical applications .
Table 1: Pharmacokinetic Parameters of Epimedin C
Administration Route | AUC (ng·h/mL) | MRT (h) | T1/2 (h) | CLZ (mL/min) |
---|---|---|---|---|
Intramuscular | 448.45 ± 137.74 | Longer | Longer | 1.26 ± 0.21 |
Oral | Low | Shorter | Shorter | Higher |
Hypoglycemic Effects
Recent research has established the hypoglycemic effects of Epimedin C in Type 2 Diabetes Mellitus (T2DM) models. A study involving T2DM mice demonstrated that Epimedin C significantly reduced fasting blood glucose (FBG) levels in a dose-dependent manner over a 28-day treatment period. The FBG levels decreased by 27.81% in the highest dose group compared to control . Additionally, hepatic glycogen content increased with higher doses of Epimedin C, indicating its potential to enhance glucose metabolism.
Table 2: Effects of Epimedin C on Blood Glucose Levels
Treatment Group | FBG Level at Day 28 (mmol/L) | Change (%) |
---|---|---|
Control | Lower than 11.1 | - |
MC Group | Higher than 11.1 | - |
EC5 | Moderately lower | -6.86 |
EC10 | Lower | -17.14 |
EC30 | Significantly lower | -27.81 |
Osteogenic Properties
Epimedin C has shown promising results in promoting osteogenesis, particularly under conditions that inhibit bone formation, such as glucocorticoid treatment. In vitro studies using MC3T3-E1 osteoblasts indicated that Epimedin C enhances the expression of osteogenic markers like osterix (OSX), Runt-related transcription factor 2 (RUNX2), and alkaline phosphatase (ALPL). Furthermore, it was found to stimulate the PI3K/AKT signaling pathway, which is crucial for bone mineralization .
Table 3: Impact of Epimedin C on Osteogenic Markers
Treatment Group | OSX Expression Level | RUNX2 Expression Level | ALPL Activity |
---|---|---|---|
DEX Control | Low | Low | Low |
Epimedin C (10 μM) | Increased | Increased | Increased |
Epimedin C (20 μM) | Further increased | Further increased | Further increased |
Anti-Inflammatory Activity
The anti-inflammatory properties of Epimedin C have also been explored, particularly in relation to nitric oxide production inhibition. Studies indicate that it can reduce inflammatory responses in various models, suggesting its potential application in treating inflammatory diseases .
特性
IUPAC Name |
3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H50O19/c1-14(2)6-11-19-21(54-38-32(50)29(47)26(44)22(13-40)55-38)12-20(41)23-27(45)35(33(56-34(19)23)17-7-9-18(51-5)10-8-17)57-39-36(30(48)25(43)16(4)53-39)58-37-31(49)28(46)24(42)15(3)52-37/h6-10,12,15-16,22,24-26,28-32,36-44,46-50H,11,13H2,1-5H3/t15-,16-,22+,24-,25-,26+,28+,29-,30+,31+,32+,36+,37-,38+,39-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZLIYVOYYQJRO-JIYCBSMMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](O[C@H]2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H50O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90149351 | |
Record name | Epimedin C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90149351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
822.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110642-44-9 | |
Record name | Epimedin C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110642449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epimedin C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90149351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。